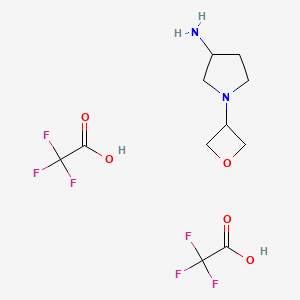

1-(Oxetan-3-yl)pyrrolidin-3-amine;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

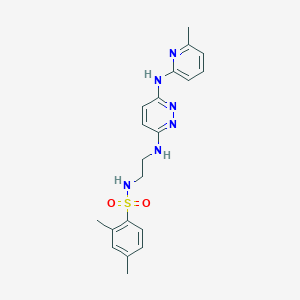

“1-(Oxetan-3-yl)pyrrolidin-3-amine;2,2,2-trifluoroacetic acid” is a versatile chemical compound used in scientific research. Its unique structure allows for diverse applications in various fields, such as drug discovery and material synthesis. The compound has a molecular weight of 370.25 .

Molecular Structure Analysis

The IUPAC name of the compound is "1-(oxetan-3-yl)pyrrolidin-3-amine bis (2,2,2-trifluoroacetate)" . The InChI code is "1S/C7H14N2O.2C2HF3O2/c8-6-1-2-9(3-6)7-4-10-5-7;23-2(4,5)1(6)7/h6-7H,1-5,8H2;2(H,6,7)" .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It should be stored at room temperature in a dark place, under an inert atmosphere .Scientific Research Applications

Catalytic Efficiency and Selectivity

A combination of (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid was used to catalyze the direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, demonstrating high yield and excellent regio- and enantioselectivity. The silyl group played crucial roles in regioselection and substrate reactivity, indicating the utility of trifluoroacetic acid in enhancing catalytic precision and outcomes (Chowdhury & Ghosh, 2009).

Synthesis of Pyrrolidinones

Trifluoroacetic acid (TFA) was pivotal in the synthesis of 1 H-pyrrol-3(2 H)-ones through a one-pot, three-component reaction involving 2,3-diketo esters, amines, and ketones. This method provided a library of 1 H-pyrrol-3(2 H)-ones in moderate to good yields, highlighting the role of TFA in facilitating efficient and versatile synthetic routes (Sha, Wang, & Doyle, 2018).

Redox-Annulations

Cyclic amines underwent redox-annulations with α,β-unsaturated aldehydes and ketones, showcasing the generation of conjugated azomethine ylides followed by electrocyclization. This process yielded ring-fused pyrrolines, which could be oxidized to pyrroles or reduced to pyrrolidines, demonstrating the versatility of cyclic amines in synthetic chemistry (Kang, Richers, Sawicki, & Seidel, 2015).

Quantum Chemical Investigation

DFT and quantum chemical calculations were employed to investigate the molecular properties of substituted pyrrolidinones. This study provided insights into the electronic properties, such as HOMO and LUMO energy levels and molecular densities, of various pyrrolidinone derivatives, showcasing the potential of computational methods in understanding and predicting the properties of chemical compounds (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Green Chemistry Approaches

An oxidative condensation method was developed for the synthesis of 1,4-dihydropyridines from N,N-dimethylenaminones and amines, promoted by oxone and trifluoroacetic acid. This environmentally friendly reaction highlighted the importance of developing sustainable and efficient synthetic methods (Yu, Zhou, Xu, Chang, & Shen, 2015).

Safety and Hazards

properties

IUPAC Name |

1-(oxetan-3-yl)pyrrolidin-3-amine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.2C2HF3O2/c8-6-1-2-9(3-6)7-4-10-5-7;2*3-2(4,5)1(6)7/h6-7H,1-5,8H2;2*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMARRULNYVWDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F6N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hydroxy-[1,3'-bipiperidine]-2'-one](/img/structure/B2582387.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2582392.png)

![6-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2582393.png)

![Ethyl 2-(4-(methoxycarbonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2582396.png)

![2-Fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2582397.png)

![N-[4-(4-nitrophenyl)butyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2582402.png)

![benzyl (2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2582408.png)

![(5-Bromofuran-2-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2582409.png)